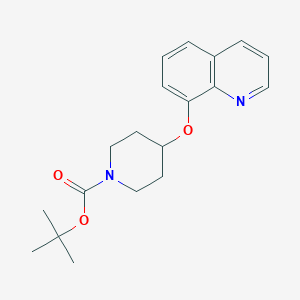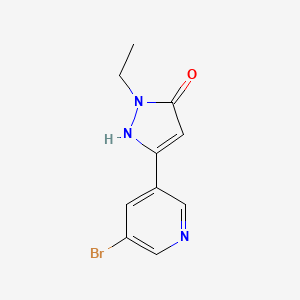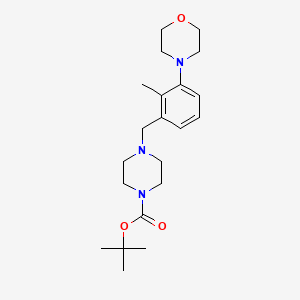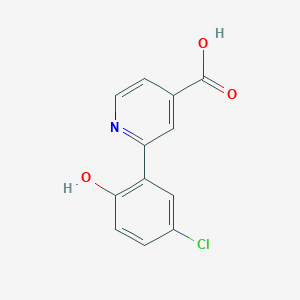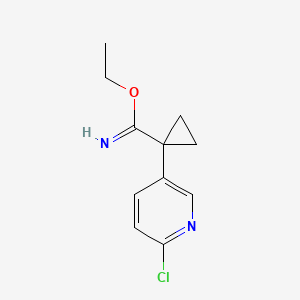
Ethyl 7-(4-bromobutoxy)chromane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromobutane in the presence of anhydrous potassium carbonate and triethylamine . The reaction is carried out in a suitable solvent, such as dry acetone, under reflux conditions. The product is then purified through standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The chromene ring can be oxidized to form different derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted chromene derivatives.
Oxidation: Formation of chromene-2,3-dione derivatives.
Reduction: Formation of 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-methanol.
Scientific Research Applications
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Explored for its potential in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can facilitate binding to active sites, while the chromene core can interact with hydrophobic pockets. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
7-(4-Bromobutoxy)-2H-chromen-2-one: A closely related compound with similar synthetic routes and applications.
7-(4-Bromobutoxy)-3,4-dihydrocarbostyril: Another compound with a similar structure, used as an intermediate in the synthesis of aripiprazole.
Uniqueness
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate is unique due to its specific ester functional group, which can be further modified to create a variety of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry and drug development.
Properties
Molecular Formula |
C16H21BrO4 |
|---|---|
Molecular Weight |
357.24 g/mol |
IUPAC Name |
ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C16H21BrO4/c1-2-19-16(18)14-8-6-12-5-7-13(11-15(12)21-14)20-10-4-3-9-17/h5,7,11,14H,2-4,6,8-10H2,1H3 |
InChI Key |
PSNDHWSJUFHQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


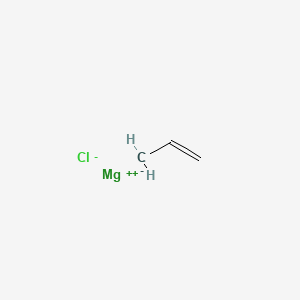
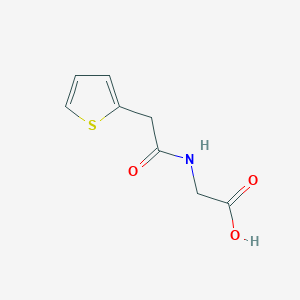
![tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)
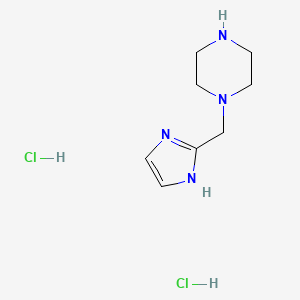
![7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one](/img/structure/B13885691.png)
![8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885695.png)
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)

